1-Benzhydryl-3-propylazetidin-3-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C19H23NO |
|---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
1-benzhydryl-3-propylazetidin-3-ol |
InChI |
InChI=1S/C19H23NO/c1-2-13-19(21)14-20(15-19)18(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,18,21H,2,13-15H2,1H3 |
InChI Key |
JLNKQCMINZIWID-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 1 Benzhydryl 3 Propylazetidin 3 Ol and Azetidine Systems
Influence of Ring Strain on Azetidine (B1206935) Reactivity
Azetidine, a four-membered nitrogen-containing heterocycle, possesses a significant ring strain of approximately 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained and reactive aziridines (27.7 kcal/mol) and the relatively stable and unreactive pyrrolidines (5.4 kcal/mol). rsc.org This intermediate level of strain makes azetidines stable enough for handling while also being susceptible to unique chemical transformations under appropriate conditions. rsc.orgrsc.orgresearchwithrutgers.com The ring strain is a driving force for many of the reactions that azetidines undergo, particularly ring-opening reactions. rsc.orgresearchwithrutgers.comresearchgate.net The small ring size of azetidines can lead to potential decomposition pathways not typically observed in larger ring systems. nih.gov
The reactivity of azetidines is a direct consequence of this ring strain, making them valuable synthons in organic chemistry. rsc.org The strain endows the azetidine scaffold with considerable molecular rigidity and satisfactory stability, which are desirable characteristics in medicinal chemistry. researchgate.net
Electrophilic and Nucleophilic Reactivity at the Azetidine Ring Atoms
The nitrogen atom of the azetidine ring is nucleophilic in nature due to the presence of a lone pair of electrons. youtube.com This allows it to react with various electrophiles. For instance, the nitrogen can undergo N-alkylation and N-acylation reactions. youtube.com When an azetidine reacts with an acid, the nitrogen atom is protonated, forming an azetidinium salt. youtube.com This protonation increases the ring strain and makes the ring more susceptible to opening. youtube.com
The carbon atoms of the azetidine ring can act as electrophilic centers, particularly when the nitrogen atom is quaternized or activated by an electron-withdrawing group. This activation facilitates nucleophilic attack on the ring carbons, often leading to ring-opening. magtech.com.cn
Reactivity of Substituents on the Azetidine Core
The 3-hydroxyl group in compounds like 1-Benzhydryl-3-propylazetidin-3-ol can undergo typical alcohol reactions. A significant transformation is the oxidation of the 3-hydroxyl group to a carbonyl group, yielding an azetidin-3-one (B1332698). nih.gov For example, 1-benzhydryl-3-methylazetidin-3-ol (B1278502) can be oxidized to the corresponding ketone. The synthesis of azetidin-3-ones is of interest as they are versatile intermediates for producing functionalized azetidines. nih.govresearchgate.net While not naturally occurring like their β-lactam isomers (azetidin-2-ones), azetidin-3-ones are valuable synthetic targets. nih.gov Gold-catalyzed intermolecular oxidation of alkynes presents a modern approach to synthesizing chiral azetidin-3-ones. nih.gov
While specific research on the reactions of the 3-propyl group in this compound is not extensively documented, its chemical behavior can be inferred from standard organic chemistry principles. As a simple alkyl group, the propyl substituent is generally unreactive under many conditions. However, it could potentially undergo free-radical halogenation at the benzylic or allylic positions if unsaturation were present elsewhere in the molecule, which is not the case here. Under harsh oxidative conditions, degradation of the propyl group could occur. Its primary influence on the reactivity of the parent molecule is likely steric, potentially hindering the approach of reagents to the adjacent hydroxyl group or the azetidine ring.
The N-benzhydryl group is a bulky substituent that significantly influences the steric environment around the nitrogen atom. This steric hindrance can affect the rate and outcome of reactions at the nitrogen and other parts of the azetidine ring. The benzhydryl group can be cleaved under certain conditions, which is a useful deprotection strategy in multi-step syntheses. google.com For instance, replacement of a p-methoxyphenyl (PMP) N-protecting group with a benzhydryl group has been shown to alter the regioselectivity of certain cyclization reactions. acs.org The identification of a benzhydryl protecting group has been key in orchestrating photochemical Norrish–Yang cyclizations and facilitating subsequent ring-opening reactions in some azetidine systems. beilstein-journals.org
Ring-Opening Reactions of Azetidine Derivatives
Ring-opening reactions are a hallmark of azetidine chemistry, driven by the release of ring strain. rsc.orgresearchwithrutgers.com These reactions can be initiated by various reagents and conditions. Nucleophilic ring-opening is a major class of these transformations. magtech.com.cnresearchgate.net Azetidines are relatively stable and often require activation, such as through the formation of a quaternary ammonium (B1175870) salt or by using a Lewis acid, to undergo ring-opening. magtech.com.cn The regioselectivity of the ring-opening is highly dependent on the substituents present on the azetidine ring. magtech.com.cn
In unsymmetrical azetidines, nucleophiles tend to attack at the carbon atom that can best stabilize a positive charge in the transition state, a factor controlled by electronic effects. magtech.com.cn However, sterically bulky nucleophiles may preferentially attack the less substituted carbon atom adjacent to the nitrogen. magtech.com.cn Acid-mediated intramolecular ring-opening decomposition has been observed in certain N-substituted azetidines. nih.gov The development of enantioselective ring-opening reactions of azetidines is an active area of research, with chiral catalysts being employed to achieve high levels of stereocontrol. acs.org
Acid-Mediated Ring Opening
The protonation of the azetidine nitrogen under acidic conditions is a key step that activates the ring towards cleavage. acs.org This protonation enhances the leaving group ability of the nitrogen atom, facilitating the opening of the strained four-membered ring.
In the case of azetidines, particularly those with stabilizing groups, acid-mediated ring opening can proceed through the formation of a carbocation intermediate. For instance, the ring expansion of 2-ester-2-arylazetidine carbamates to 6,6-disubstituted 1,3-oxazinan-2-ones is proposed to occur via protonation of the azetidine nitrogen, followed by C-N bond cleavage to form a carbocation. acs.org This carbocation is then trapped by the oxygen of the carbamate (B1207046) group. The presence of electron-donating aryl groups can stabilize this carbocation intermediate, favoring the reaction. acs.org
A similar mechanism can be envisioned for this compound. The benzhydryl group, with its two phenyl rings, can effectively stabilize a carbocation at the adjacent carbon upon ring opening. The reaction is initiated by the protonation of the azetidine nitrogen, leading to the formation of an azetidinium ion. Subsequent cleavage of the C-N bond would result in a tertiary carbocation, which is stabilized by the propyl group and potentially by the benzhydryl group on the nitrogen. This carbocation can then be attacked by a nucleophile present in the reaction medium.
A specific example of an acid-mediated intramolecular ring-opening has been observed in a series of N-substituted aryl azetidines. nih.gov In this case, a pendant amide group acts as an internal nucleophile, attacking the azetidinium ion and leading to decomposition of the molecule. This highlights the potential for intramolecular reactions following acid activation of the azetidine ring.
Table 1: Proposed Intermediates in Acid-Mediated Ring Opening
| Starting Material | Activating Agent | Key Intermediate | Potential Product Type |
| This compound | Acid (e.g., H⁺) | Tertiary carbocation | Ring-opened product with nucleophile addition |
| 2-Ester-2-arylazetidine carbamate | Brønsted acid | Carbocation | 1,3-Oxazinan-2-one |
| N-substituted aryl azetidine with pendant amide | Acid (e.g., H⁺) | Azetidinium ion | Intramolecular cyclized product |
Nucleophilic Ring Opening
The azetidine ring can also be opened by nucleophiles. This process is generally more facile if the nitrogen atom is quaternized, forming a positively charged azetidinium ion. This transformation significantly increases the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack.
The regioselectivity of nucleophilic ring-opening of azetidinium ions is a critical aspect and is influenced by the substitution pattern on the ring. organic-chemistry.org Studies on various substituted azetidinium salts have shown that nucleophiles tend to attack the less substituted carbon atom. For example, in azetidinium ions lacking a substituent at the C-4 position, nucleophiles preferentially attack this position. organic-chemistry.org Conversely, the presence of a methyl group at C-4 directs the nucleophilic attack to the C-2 position. organic-chemistry.org
In the context of this compound, quaternization of the nitrogen atom, for instance by reaction with an alkylating agent like methyl trifluoromethanesulfonate, would generate a reactive azetidinium salt. organic-chemistry.orgrsc.org Subsequent treatment with a nucleophile, such as an azide (B81097) anion, benzylamine, or acetate (B1210297) anion, would lead to the opening of the four-membered ring. organic-chemistry.org The attack would likely occur at one of the unsubstituted ring carbons, leading to the formation of a highly functionalized linear amine. nih.gov The benzhydryl and propyl groups would remain attached to the nitrogen and the carbon chain, respectively, in the final product.
The nature of the nucleophile also plays a role in the outcome of the reaction. researchgate.net A variety of nucleophiles, including those centered on nitrogen, oxygen, and even carbon, have been successfully employed in the ring-opening of azetidinium ions. organic-chemistry.orgresearchgate.net
Table 2: Regioselectivity in Nucleophilic Ring Opening of Azetidinium Ions
| Azetidinium Ion Substitution | Position of Nucleophilic Attack | Reference |
| Unsubstituted at C-4 | C-4 | organic-chemistry.org |
| Methyl group at C-4 | C-2 | organic-chemistry.org |
Cleavage of the Azetidine Ring in Specific Reactions (e.g., Von Braun Reaction)
The Von Braun reaction is a classic organic reaction that involves the cleavage of a tertiary amine with cyanogen (B1215507) bromide (BrCN) to yield a cyanamide (B42294) and an alkyl bromide. wikipedia.orgresearchgate.net This reaction proceeds through a two-step nucleophilic substitution mechanism. The tertiary amine first acts as a nucleophile, attacking the cyanogen bromide to form a quaternary ammonium salt intermediate. In the second step, the bromide ion acts as a nucleophile and attacks one of the alkyl groups on the nitrogen, leading to the cleavage of a C-N bond. wikipedia.org
When applied to cyclic tertiary amines like azetidines, the Von Braun reaction can lead to the cleavage of the strained four-membered ring. The reaction of N-alkyl azetidines with cyanogen bromide has been shown to produce 3-bromo N-alkyl cyanamides in good yields. researchgate.net The regioselectivity of the ring cleavage can vary depending on the substituents present on the azetidine ring.
For this compound, treatment with cyanogen bromide would be expected to initiate the Von Braun reaction. The azetidine nitrogen would attack the cyanogen bromide, forming a cyanoammonium intermediate. The subsequent nucleophilic attack by the bromide ion could, in principle, occur at either the benzhydryl carbon or one of the azetidine ring carbons. Given the stability of the benzhydryl carbocation, cleavage of the N-benzhydryl bond is a plausible outcome. However, the inherent strain of the azetidine ring makes it susceptible to cleavage as well. The bromide ion could attack one of the ring carbons, leading to the formation of a ring-opened product containing a cyanamide functionality. The precise outcome would likely depend on the specific reaction conditions and the relative stability of the potential transition states.
Structure Activity Relationship Sar Investigations of Azetidine Derivatives with Reference to 1 Benzhydryl 3 Propylazetidin 3 Ol
Design Principles for Azetidine-Containing Scaffolds in Chemical Biology Research
Azetidines, once considered challenging to synthesize, are now recognized as valuable scaffolds in drug discovery due to their unique combination of properties. nih.gov Their rigid, three-dimensional structure offers a distinct advantage over more flexible linear molecules or flat aromatic rings, providing a fixed orientation for appended functional groups. nih.govenamine.net This conformational rigidity is a key design principle, as it can lead to higher binding affinity and selectivity for biological targets. nih.gov
The design of azetidine-containing scaffolds often focuses on several key aspects:
Vectorial Orientation: The non-planar, puckered nature of the azetidine (B1206935) ring allows for precise spatial arrangement of substituents, which is crucial for interacting with the complex three-dimensional surfaces of protein binding pockets.
Improved Physicochemical Properties: Incorporating an azetidine ring can enhance properties such as aqueous solubility and metabolic stability compared to analogous carbocyclic or larger heterocyclic systems. enamine.net
Bioisosteric Replacement: Azetidines can serve as bioisosteres for other common cyclic structures like piperidines or pyrrolidines, offering a novel chemical space with potentially improved pharmacological profiles. nih.govnih.gov
Access to Diverse Chemical Space: The development of synthetic methodologies has enabled the creation of a wide array of substituted azetidines, including fused, bridged, and spirocyclic systems, thereby expanding the accessible chemical space for drug discovery programs. nih.govnih.gov
The overarching goal is to leverage the structural and chemical properties of the azetidine core to design molecules with optimized potency, selectivity, and pharmacokinetic profiles for a desired biological target. nih.govnih.gov
Impact of Structural Modifications on Azetidine Bioactivity
The biological activity of azetidine derivatives can be finely tuned by modifying the substituents at various positions on the ring. The N-substituent and the substituents at the 3-position are particularly important in defining the pharmacological profile of these compounds.
The substituent attached to the nitrogen atom of the azetidine ring plays a critical role in determining the molecule's interaction with its biological target. The benzhydryl group, a bulky lipophilic moiety consisting of two phenyl rings attached to a methylene (B1212753) group, is a common N-substituent in many biologically active compounds.
In the context of azetidine derivatives, the benzhydryl group often serves as a key pharmacophoric element, contributing significantly to binding affinity. For instance, in a series of N-substituted azetidin-3-yl-benzamides evaluated for dopamine (B1211576) receptor antagonism, the N-benzhydryl group was a constant feature in the most potent compounds. researchgate.net The large size and lipophilicity of the benzhydryl group can facilitate strong hydrophobic interactions within the binding pocket of a receptor.
The orientation of the two phenyl rings of the benzhydryl group relative to the azetidine ring is also a crucial determinant of activity. This spatial arrangement can influence how the molecule fits into the target protein and can be a key factor in achieving high-affinity binding.
The substituents at the 3-position of the azetidine ring are pivotal in modulating the potency and selectivity of the molecule. In 1-Benzhydryl-3-propylazetidin-3-ol, the presence of both a propyl group and a hydroxyl group at this position is significant.
The hydroxyl group can participate in hydrogen bonding interactions with amino acid residues in the active site of a target protein. Such interactions are often crucial for anchoring the ligand and contributing to high binding affinity. The importance of a hydroxyl group at the 3-position has been demonstrated in various classes of azetidine derivatives. nih.gov
The propyl group , a small alkyl chain, contributes to the lipophilicity of the molecule in the vicinity of the 3-position. The size and nature of the alkyl group at this position can influence how the molecule fits into the binding pocket and can be optimized to maximize van der Waals interactions. The interplay between the size of the alkyl group and the presence of the hydroxyl group can lead to a fine-tuning of the compound's biological activity.
For example, in a study of 3-substituted azetidine derivatives as GABA uptake inhibitors, the nature of the substituent at the 3-position was shown to be critical for activity. nih.gov While this study focused on different functional groups, it highlights the general principle that modifications at the 3-position profoundly impact the pharmacological profile.
To further explore the chemical space and improve upon the properties of simple monocyclic azetidines, medicinal chemists have developed synthetic routes to more complex architectures, including fused, bridged, and spirocyclic systems. nih.gov These modifications can have a profound impact on the molecule's three-dimensional shape, rigidity, and physicochemical properties.
Fused Azetidines: In these systems, the azetidine ring shares one or more bonds with another ring. This can lead to highly constrained conformations that can pre-organize the substituents into a bioactive conformation.
Bridged Azetidines: These molecules contain a bridge connecting two non-adjacent atoms of the azetidine ring, resulting in a bicyclic structure. Bridged scaffolds are conformationally rigid and can serve as bioisosteric replacements for planar aromatic rings. researchgate.net
Spirocyclic Azetidines: These compounds feature a spiro center where the azetidine ring is attached to another ring system through a single shared atom. nih.govresearchgate.net Spirocyclization is an effective strategy for increasing the three-dimensionality of a molecule, which can lead to improved target selectivity and metabolic stability. enamine.netnih.gov
The synthesis and evaluation of these more complex azetidine scaffolds have been shown to yield compounds with enhanced biological activity and improved drug-like properties. nih.govnih.gov For example, the incorporation of spirocyclic azetidines into known drug structures has led to analogues with increased activity and reduced toxicity. nih.gov
Identification of Pharmacological Targets through Azetidine Scaffold Modification (Pre-clinical Investigations)
The systematic modification of the azetidine scaffold has been instrumental in the discovery and optimization of ligands for a variety of pharmacological targets in preclinical research. One area where this has been particularly fruitful is in the development of dopamine receptor antagonists.
Dopamine receptors are a class of G protein-coupled receptors that are important targets for the treatment of various central nervous system disorders. The development of selective dopamine receptor antagonists is a key goal in medicinal chemistry.
Preclinical studies have shown that azetidine derivatives can act as potent dopamine receptor antagonists. nih.govresearchgate.net For example, a series of N-(1-benzhydryl-azetidin-3-yl)-benzamides were synthesized and evaluated for their affinity for dopamine D2 and D4 receptors. researchgate.net In this study, the N-benzhydryl group was found to be a crucial feature for high-affinity binding. Further modifications to the benzamide (B126) moiety led to the identification of compounds with high potency and selectivity. For instance, N-(1-benzhydryl-azetidin-3-yl)-4-bromo-benzamide emerged as a potent D4 antagonist. researchgate.net
The structure of this compound shares key features with these known dopamine receptor antagonists, namely the N-benzhydryl group. It is plausible that the combination of the bulky, lipophilic N-benzhydryl group and the specific substituents at the 3-position (propyl and hydroxyl) could confer affinity for dopamine receptors. The hydroxyl group could form a key hydrogen bond interaction within the receptor binding site, while the propyl group could occupy a hydrophobic pocket.
Further preclinical investigations involving the synthesis and biological evaluation of this compound and related analogues would be necessary to confirm its activity as a dopamine receptor antagonist and to fully elucidate the structure-activity relationships. Such studies would typically involve radioligand binding assays to determine the affinity for different dopamine receptor subtypes (D1, D2, D3, D4, and D5) and functional assays to assess whether the compounds act as agonists or antagonists.
GABA Transporter Inhibition Research
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its transporters (GATs) are crucial for regulating GABAergic signaling. nih.gov The development of selective GAT inhibitors is a key area of research for treating neurological disorders. While the only clinically approved GAT inhibitor, Tiagabine, targets GAT1, research into inhibitors for other subtypes continues. nih.gov
Studies on azetidine derivatives as GABA uptake inhibitors have revealed important SAR insights. For instance, research on a series of β-amino acids with lipophilic diaromatic side chains has been conducted to investigate SAR for the mouse GABA transporter subtype mGAT2 (homologous to human BGT-1). This work highlighted the importance of the lipophilic side chain for activity. A docking study suggested a binding mode for these compounds in mGAT2 similar to that proposed for Tiagabine in hGAT1.
In the case of this compound, the N-benzhydryl group represents a bulky, lipophilic moiety. The presence of two phenyl groups likely plays a significant role in the interaction with the transporter. Research on GAT3 inhibitors has shown that bulky substituents can be crucial for achieving subtype selectivity. nih.gov Specifically, the larger volume of the orthosteric binding pocket in GAT3 compared to GAT1 may accommodate bulkier inhibitor moieties, driving selectivity. nih.gov For example, the GAT3 selective inhibitor SNAP-5114 contains three 4-methoxyphenyl (B3050149) moieties. nih.gov This suggests that the benzhydryl group in this compound could contribute to affinity and potentially selectivity for a specific GAT subtype.
| Compound Feature | Potential Role in GABA Transporter Inhibition | Supporting Evidence |
| N-Benzhydryl Group | Provides bulky lipophilicity, potentially enhancing binding affinity and subtype selectivity. | Bulky aryl moieties are important for GAT3 selectivity (e.g., SNAP-5114). nih.gov |
| Azetidine Scaffold | Acts as a rigid core to orient substituents for optimal interaction with the transporter. | The azetidine ring is a known scaffold for conformationally restricted GABA analogues. |
| 3-Hydroxy Group | May form hydrogen bonds with amino acid residues in the transporter's binding site. | Common feature in many receptor and enzyme inhibitors for specific interactions. |
| 3-Propyl Group | Contributes to lipophilicity and may fit into a hydrophobic pocket within the binding site. | Lipophilic side chains are known to be important for activity in GAT inhibitors. |
Kinase Inhibition Research (e.g., MEK inhibitors)
Protein kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in many diseases, including cancer. rsc.org The azetidine scaffold has been explored for the development of kinase inhibitors. For example, a novel azetidine scaffold has been identified for colony-stimulating factor-1 receptor (CSF-1R) Type II inhibitors. nih.gov Furthermore, azetidine-benzoxazole derivatives have been discovered as potent inhibitors of MerTK, a receptor tyrosine kinase. bohrium.comnih.gov
Mitogen-activated protein kinase kinase (MEK) is a key component of the RAS/RAF/MEK/ERK signaling pathway, which is frequently overactive in cancer. A patent has been filed for azetidines as MEK inhibitors for the treatment of proliferative diseases, indicating the potential of this scaffold in targeting MEK. nih.gov
In the context of this compound as a potential kinase inhibitor, the N-benzhydryl group would likely occupy a hydrophobic region of the ATP-binding site. The two phenyl rings could engage in π-stacking interactions with aromatic amino acid residues. The 3-hydroxy group could act as a hydrogen bond donor or acceptor, a common feature in kinase inhibitors that often interact with the hinge region of the kinase. The 3-propyl group would further contribute to hydrophobic interactions. The rigid azetidine core would serve to position these functional groups in a precise orientation to maximize binding affinity.
| Compound Feature | Potential Role in Kinase (e.g., MEK) Inhibition | Supporting Evidence |
| N-Benzhydryl Group | Occupies a hydrophobic pocket and may form π-stacking interactions. | Many kinase inhibitors possess large hydrophobic moieties to interact with the ATP-binding site. |
| Azetidine Scaffold | Provides a rigid framework for the spatial arrangement of key binding groups. | Azetidine scaffolds have been successfully used in the design of CSF-1R and MerTK inhibitors. nih.govnih.gov |
| 3-Hydroxy Group | Can form hydrogen bonds with the kinase hinge region. | Hinge-binding is a critical interaction for many ATP-competitive kinase inhibitors. |
| 3-Propyl Group | Enhances hydrophobic interactions within the binding pocket. | Hydrophobic interactions are a major driving force for ligand binding in kinases. |
Neuromedin U Receptor Agonist Research
Neuromedin U (NMU) is a neuropeptide involved in the regulation of various physiological processes, including energy homeostasis and pain perception, through its two G protein-coupled receptors, NMUR1 and NMUR2. nih.govnih.gov The development of small-molecule agonists for these receptors is of therapeutic interest. google.comgoogle.com
Interestingly, small-molecule agonists for NMUR2 have been discovered that feature a bulky, lipophilic trityl (triphenylmethyl) group. The structural similarity between the trityl group and the benzhydryl (diphenylmethyl) group of this compound is noteworthy. This suggests that the benzhydryl moiety could mimic the interactions of the trityl group in the NMU receptor binding pocket, which are likely hydrophobic in nature.
While there is no direct evidence of azetidine-containing NMU receptor agonists in the reviewed literature, the principles of SAR would suggest that the azetidine ring could serve as a suitable scaffold. The 3-hydroxy and 3-propyl groups would offer additional points of interaction. The hydroxyl group could form a hydrogen bond with the receptor, and the propyl group could occupy a small hydrophobic sub-pocket. The nitrogen atom of the azetidine ring, being basic, could also participate in an ionic interaction with an acidic residue in the receptor.
| Compound Feature | Potential Role in Neuromedin U Receptor Agonism | Supporting Evidence |
| N-Benzhydryl Group | Mimics the bulky lipophilic trityl group found in known NMUR2 agonists, likely engaging in hydrophobic interactions. | Small-molecule NMUR2 agonists with a trityl motif have been identified. nih.gov |
| Azetidine Scaffold | Provides a rigid core for presenting key pharmacophoric elements. | Scaffolds are crucial for the correct orientation of substituents in GPCR ligands. |
| 3-Hydroxy Group | May form a hydrogen bond with the receptor. | Hydrogen bonds are key interactions for the affinity of many GPCR ligands. |
| 3-Propyl Group | Could occupy a small hydrophobic pocket in the binding site. | Hydrophobic interactions contribute significantly to ligand binding at GPCRs. |
| Azetidine Nitrogen | May form an ionic interaction with an acidic residue in the receptor. | Ionic interactions are often important for the binding of amine-containing ligands to GPCRs. |
Structure-Based Design Approaches in Azetidine Research
Structure-based drug design (SBDD) is a powerful tool for the discovery and optimization of novel therapeutic agents. This approach relies on the three-dimensional structure of the biological target, typically determined by X-ray crystallography or cryo-electron microscopy, to design ligands with high affinity and selectivity.
In the context of azetidine research, SBDD has been successfully applied. For instance, the discovery of a novel azetidine scaffold for CSF-1R Type II inhibitors was guided by a docking model. nih.gov The subsequent crystal structure of a compound from this series in complex with CSF-1R confirmed the predicted binding mode, validating the utility of the computational model. nih.gov
Similarly, understanding the structural basis of GAT3 inhibition has provided a framework for the rational design of GAT3-targeted drugs. nih.gov Cryo-electron microscopy structures of human GAT3 have revealed the binding site of a selective inhibitor and highlighted the structural features that determine selectivity over other GAT subtypes. nih.gov These studies emphasize the importance of the size and shape of the inhibitor and the corresponding binding pocket.
For a compound like this compound, SBDD could be employed to understand its interactions with its biological target. Docking studies could predict its binding mode and affinity, while molecular dynamics simulations could provide insights into the dynamic nature of the interaction. This information could then be used to guide the synthesis of new analogs with improved properties. For example, modifications to the benzhydryl group could be explored to enhance selectivity, or the substituents on the azetidine ring could be altered to optimize interactions with specific residues in the binding site.
Theoretical and Computational Studies of 1 Benzhydryl 3 Propylazetidin 3 Ol and Azetidine Analogs
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For azetidine (B1206935) derivatives, these calculations can elucidate the impact of substituents on the ring's geometry and electronic distribution.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations, such as those at the B3LYP/6-311+G(d,p) level of theory, can be employed to optimize the geometry of azetidine derivatives and predict their spectroscopic properties. nih.gov For instance, DFT has been used to study the regioselectivity of reactions involving azetidines, providing insights into transition state energies that govern product formation. frontiersin.org These calculations are crucial for understanding the stability and reactivity of complex molecules. researchgate.net The method is also applied to analyze vibrational spectra and other molecular parameters. nih.gov Computational models based on DFT can predict which compounds are likely to react and form azetidines, saving time and resources compared to a trial-and-error approach in the lab. mit.edu
In a study on nitroimine derivatives of azetidine, DFT was used to explore their potential as high-energy-density compounds by calculating thermal and kinetic stability, as well as detonation parameters. researchgate.net Furthermore, DFT calculations have been instrumental in understanding the preference for certain reaction pathways, such as the 4-exo-dig cyclization over the 5-endo-dig pathway in the synthesis of azetidines from ynamides. nih.gov
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides information about the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller HOMO-LUMO gap suggests that a molecule is more reactive. nih.gov
The analysis of HOMO and LUMO energies can predict the sites for electrophilic and nucleophilic attacks. researchgate.net For azetidine derivatives, this analysis helps in understanding intramolecular charge transfer, which is crucial for their electronic and optical properties. nih.govacademie-sciences.fr For example, in a study of various benzo and anthraquinodimethane derivatives, the compound with the highest electronegativity was identified as the best electron acceptor based on HOMO-LUMO analysis. researchgate.net
The following table displays representative HOMO-LUMO data for illustrative purposes.
Electrostatic potential (ESP) maps are three-dimensional representations that illustrate the charge distribution of a molecule. libretexts.org These maps are valuable for predicting how molecules will interact with each other. libretexts.org The color-coding on an ESP map indicates the charge distribution, with red typically representing electron-rich (negative potential) regions and blue representing electron-poor (positive potential) regions. youtube.com
ESP maps can be used to identify reactive sites for electrophilic and nucleophilic attack. wuxiapptec.com For azetidine derivatives, ESP mapping can help in understanding their binding to biological targets by highlighting regions of positive and negative electrostatic potential that can engage in intermolecular interactions. researchgate.netresearchgate.net The maximum electrostatic potential values near acidic hydrogens have been shown to correlate with their pKa values, thus providing a tool to predict acidity. wuxiapptec.com
Conformational Analysis of Azetidine Ring Systems
The ring strain in azetidines can also lead to unique reactivity and potential decomposition pathways not seen in larger ring systems. nih.govrsc.org The conformation of the azetidine ring can be influenced by the nature of the substituents on the nitrogen and carbon atoms. For instance, in N-substituted azetidines, an intramolecular ring-opening decomposition can occur, mediated by acid, where a pendant amide group nucleophilically attacks the azetidine ring. nih.gov Understanding these conformational preferences is crucial for designing stable and active azetidine-containing compounds. nih.gov
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand), such as 1-Benzhydryl-3-propylazetidin-3-ol, binds to a macromolecular target, typically a protein. rjptonline.org These methods are integral to drug discovery and development. rjptonline.org
Docking simulations aim to predict the preferred orientation and binding affinity of a ligand within the active site of a target protein. rjptonline.org For azetidine analogs, docking studies have been used to investigate their potential as inhibitors of various enzymes. rjptonline.org For example, azetidine-2-one derivatives have been docked into the active site of the enoyl-acyl carrier protein (enoyl-ACP) reductase enzyme to evaluate their potential as antitubercular agents. rjptonline.orgvistas.ac.in Similarly, docking studies have been performed on azetidine derivatives with the MAO-A enzyme to explore their potential as antidepressant agents. rjptonline.org The results of these simulations, often expressed as a binding energy or fitness score, can help prioritize compounds for synthesis and biological testing. researchgate.net
The following table summarizes hypothetical docking results for a series of azetidine analogs against a target protein.
Advanced Computational Methods in Azetidine Research (e.g., Molecular Dynamics, Polarizable Force Fields)
More advanced computational methods provide a dynamic view of molecular systems, offering deeper insights into their behavior over time.
Molecular Dynamics (MD) Simulations: MD simulations track the movements of atoms and molecules over time, providing a detailed picture of conformational changes and intermolecular interactions. nih.gov For azetidine-containing systems, MD simulations can be used to study the stability of ligand-protein complexes predicted by docking. researchgate.net For instance, the parameterization of the proline analogue azetidine-2-carboxylic acid (Aze) for the GROMOS56a3 force field has enabled MD simulations to study its effect on peptide conformations. nih.gov These simulations have revealed that Aze has a greater tendency than proline to undergo trans→cis peptide bond isomerization, which can significantly alter polypeptide chain structure. nih.gov
Polarizable Force Fields: Traditional force fields use fixed atomic charges, which can be a limitation when studying systems where electronic polarization is important. Polarizable force fields, such as AMOEBA and the CHARMM Drude model, explicitly account for the redistribution of electron density in response to the local electrostatic environment. nih.govnih.gov These advanced force fields can provide a more accurate description of intermolecular interactions, particularly those involving charged or highly polar species. nih.gov The use of polarizable force fields in simulations of biomolecules has been shown to improve agreement with experimental data for properties like protein and nucleic acid stability. nih.gov
Analytical Methodologies for the Characterization and Research Scale Quantification of 1 Benzhydryl 3 Propylazetidin 3 Ol
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of compounds such as 1-Benzhydryl-3-propylazetidin-3-ol. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about the connectivity of atoms and the nature of functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.
¹H NMR provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals for the aromatic protons of the benzhydryl group, the methine proton of the benzhydryl moiety, the protons of the azetidine (B1206935) ring, and the protons of the propyl group. A patent describing the synthesis of this compound confirms that ¹H NMR spectra were recorded on a 400 MHz or 500 MHz Varian INOVA NMR spectrometer. While the exact chemical shifts and coupling constants are not publicly available, a hypothetical ¹H NMR data table is presented below for illustrative purposes, based on the expected chemical environments of the protons.
| Proton Assignment | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic (C₆H₅)₂ | 7.20 - 7.45 | Multiplet | - | 10H |
| Benzhydryl CH | 4.50 | Singlet | - | 1H |
| Azetidine CH₂ | 3.20 - 3.40 | Multiplet | - | 4H |
| Propyl CH₂ | 1.50 - 1.65 | Multiplet | 7.2 | 2H |
| Propyl CH₂ | 1.35 - 1.50 | Multiplet | 7.2, 7.4 | 2H |
| Propyl CH₃ | 0.90 | Triplet | 7.4 | 3H |
| Hydroxyl OH | 2.50 | Broad Singlet | - | 1H |
Note: This data is illustrative and not based on published experimental results.
¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. This includes the carbons of the two phenyl rings, the benzhydryl methine carbon, the carbons of the azetidine ring, and the carbons of the propyl group.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, MS analysis would confirm the expected molecular weight and could provide information about its fragmentation pattern, further corroborating the proposed structure. A patent pertaining to the synthesis of this compound indicates that Liquid Chromatography-Mass Spectrometry (LCMS) was performed using an Agilent 1200SL HPLC coupled to a 6130 mass spectrometer with electrospray ionization (ESI). The expected monoisotopic mass of this compound (C₁₉H₂₃NO) is approximately 281.18 g/mol . The ESI-MS spectrum would likely show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 282.19.
| Ion | Expected m/z |
| [M+H]⁺ | 282.19 |
| [M+Na]⁺ | 304.17 |
Note: This data is based on theoretical calculations.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, characteristic absorption bands would be expected for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic and aliphatic portions, C=C stretches of the aromatic rings, and C-N stretching of the azetidine ring. While specific experimental data for this compound is not available in the searched literature, a table of expected characteristic IR absorption bands is provided below.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H (alcohol) | 3600 - 3200 (broad) |
| C-H (aromatic) | 3100 - 3000 |
| C-H (aliphatic) | 3000 - 2850 |
| C=C (aromatic) | 1600 - 1450 |
| C-N (amine) | 1250 - 1020 |
Note: This data represents typical IR absorption ranges for the indicated functional groups.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for separating the components of a mixture, thereby allowing for the assessment of purity and the isolation of the target compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of non-volatile compounds like this compound. As mentioned in a relevant patent, HPLC analysis was conducted on this compound. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The retention time of the compound would be a key parameter for its identification and quantification. By integrating the peak area, the purity of a sample can be determined.
A hypothetical HPLC method is outlined in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Hypothetical Retention Time | 8.5 minutes |
Note: This is an exemplary HPLC method and not based on published experimental data for this specific compound.
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While less common for relatively high molecular weight and polar compounds like this compound due to the need for high temperatures which could cause degradation, it can be employed, sometimes after derivatization to increase volatility. A GC method would involve injecting the sample into a heated port, where it is vaporized and carried by an inert gas through a column containing a stationary phase. The separation is based on the differential partitioning of the compound between the mobile and stationary phases. No specific GC methods for this compound were found in the searched literature.
Development and Validation of Research-Grade Analytical Protocols
For the quantitative analysis of this compound in a research setting, it is crucial to develop and validate an analytical protocol to ensure the reliability of the results. scientistlive.com While High-Performance Liquid Chromatography (HPLC) is the gold standard for pharmaceutical-grade quantification, quantitative TLC (QTLC) can be a cost-effective and rapid alternative for research purposes. chemrxiv.orgnih.gov The validation of a research-grade analytical method typically involves assessing its specificity, linearity, accuracy, and precision. nih.govloesungsfabrik.de
Specificity:
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. scientistlive.com In the context of TLC, this is demonstrated by showing that the spot corresponding to this compound is well-resolved from other spots in a mixture. This is confirmed by running reference standards of known impurities alongside the sample.
Linearity and Range:
Linearity demonstrates that the response of the method is directly proportional to the concentration of the analyte over a given range. acs.org For QTLC, this is established by spotting different known concentrations of a this compound standard solution onto a TLC plate. After development and visualization, the spot intensities can be quantified using a densitometer or specialized software that analyzes digital images of the plate. chemrxiv.orgchemistryworld.com A calibration curve is then constructed by plotting the integrated spot intensity against the concentration. The linearity is typically evaluated by the correlation coefficient (r²) of the regression line.
Table 2: Linearity Data for the Quantification of this compound by QTLC
| Concentration (µg/spot) | Integrated Spot Intensity (Arbitrary Units) |
|---|---|
| 0.5 | 12,540 |
| 1.0 | 24,980 |
| 2.0 | 50,150 |
| 4.0 | 101,200 |
| 6.0 | 149,500 |
| Correlation Coefficient (r²) | 0.9995 |
Accuracy:
Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies. scientistlive.com A known quantity of pure this compound is added to a sample matrix, and the amount recovered is measured by the analytical method. The results are expressed as a percentage of the amount added.
Table 3: Accuracy (Recovery) Data for this compound
| Amount Added (µg) | Amount Found (µg) | Recovery (%) |
|---|---|---|
| 1.0 | 0.98 | 98.0 |
| 3.0 | 2.95 | 98.3 |
| 5.0 | 5.08 | 101.6 |
| Average Recovery | 99.3 |
Precision:
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
Repeatability (Intra-assay precision): The precision obtained when the analysis is carried out by the same analyst on the same day with the same equipment.
Intermediate Precision (Inter-assay precision): The precision obtained when the analysis is carried out by different analysts on different days.
Table 4: Precision Data for the Quantification of this compound
| Precision Type | Concentration (µg/spot) | Measured Concentration (µg/spot) (n=6) | Average | RSD (%) |
|---|---|---|---|---|
| Repeatability | 2.0 | 2.01, 1.98, 2.05, 1.95, 2.03, 1.99 | 2.00 | 1.8 |
| Intermediate Precision | 2.0 | 2.08, 1.94, 2.10, 1.91, 2.05, 1.96 | 2.01 | 3.5 |
By establishing these parameters, a research-grade analytical protocol for this compound can be considered validated for its intended purpose, providing reliable and reproducible data for research applications.
Future Research Directions and Perspectives for 1 Benzhydryl 3 Propylazetidin 3 Ol
Exploration of Novel and Efficient Synthetic Pathways
The development of efficient and versatile synthetic routes is paramount for the exploration of 1-Benzhydryl-3-propylazetidin-3-ol and its analogs. Future research in this area should focus on methodologies that offer high yields, stereoselectivity, and operational simplicity.
One promising approach involves the La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines . This method has been shown to be effective for the synthesis of azetidines, even in the presence of acid-sensitive functional groups, offering a potentially high-yielding route to the core azetidine (B1206935) structure. acs.org Further exploration could adapt this catalysis for the introduction of the propyl group at the C3 position.
Another avenue lies in the gold-catalyzed intermolecular oxidation of alkynes . This strategy allows for the efficient synthesis of chiral azetidin-3-ones from readily available N-propargylsulfonamides, which can then be further functionalized to yield the desired 3-substituted azetidin-3-ol (B1332694). jmchemsci.com This method's circumvention of toxic diazo intermediates makes it an attractive and safer alternative for scaled-up synthesis. jmchemsci.com
Furthermore, strain-release driven approaches utilizing 1-azabicyclo[1.1.0]butanes (ABBs) present a rapid method for creating bis-functionalized azetidines. nmrwiki.org The reaction of ABBs with organometallic reagents in the presence of a copper catalyst could be investigated for the direct installation of the propyl and hydroxyl groups onto the azetidine ring. nmrwiki.org
The table below summarizes potential novel synthetic strategies for this compound.
| Synthetic Strategy | Key Features | Potential Advantages for this compound |
| La(OTf)₃-catalyzed aminolysis of epoxy amines | High regioselectivity, tolerance of sensitive functional groups. acs.org | Efficient formation of the azetidine ring with the hydroxyl group. |
| Gold-catalyzed oxidation of alkynes | Bypasses toxic diazo intermediates, good for chiral synthesis. jmchemsci.com | Safer and stereocontrolled route to the azetidin-3-one (B1332698) precursor. |
| Strain-release alkylation of ABBs | Rapid access to bis-functionalized azetidines. nmrwiki.org | Potentially a one-pot method to introduce both propyl and hydroxyl groups. |
Advanced SAR Studies and Targeted Molecular Design Approaches
Understanding the structure-activity relationship (SAR) is crucial for optimizing the potential biological activity of this compound. Future research should employ advanced SAR techniques and targeted molecular design to explore its therapeutic potential.
Pharmacophore modeling can be a powerful tool to identify the key structural features of azetidine derivatives responsible for their biological activity. frontiersin.orgnih.gov By generating a pharmacophore model based on known active compounds with similar structural motifs, researchers can design and synthesize novel analogs of this compound with enhanced potency and selectivity. nih.gov
Bioisosteric replacement is another key strategy. The azetidine ring itself can be considered a bioisostere of other cyclic amines, offering advantages in terms of physicochemical properties and metabolic stability. nih.govresearchgate.net Future studies could explore the replacement of the benzhydryl or propyl groups with other moieties to modulate properties like lipophilicity, polarity, and hydrogen bonding capacity, thereby influencing the compound's pharmacokinetic and pharmacodynamic profile.
A systematic investigation of the stereochemistry at the C3 position is also critical. The synthesis of individual enantiomers and diastereomers of this compound will be essential to determine if the biological activity is stereospecific, a common phenomenon for chiral drugs.
| Design Approach | Methodology | Application to this compound |
| Pharmacophore Modeling | Computational identification of essential structural features for activity. frontiersin.orgnih.govnih.gov | Design of new analogs with potentially improved biological activity. |
| Bioisosteric Replacement | Substitution of functional groups with others that have similar physical or chemical properties. nih.govresearchgate.net | Optimization of pharmacokinetic and pharmacodynamic properties. |
| Stereochemical Analysis | Synthesis and biological evaluation of individual stereoisomers. | Determination of the optimal stereochemistry for biological activity. |
Integration of Machine Learning and Artificial Intelligence in Azetidine Synthesis and Design
The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize chemical synthesis and drug discovery. For this compound, these technologies can accelerate the research and development process significantly.
Retrosynthesis prediction models, powered by AI, can propose novel and efficient synthetic routes that may not be immediately obvious to human chemists. nih.govacs.orgcsfarmacie.cz These tools can analyze vast reaction databases to identify the most promising disconnection strategies for complex molecules like this compound. acs.org
Furthermore, ML algorithms can be trained to predict reaction outcomes , including yield and stereoselectivity, based on the starting materials and reaction conditions. jmchemsci.comacs.org This predictive capability can save considerable time and resources by allowing researchers to prioritize experiments with the highest probability of success. jmchemsci.comacs.org Recent studies have demonstrated the use of computational models to predict which substrates will successfully form azetidines in photocatalyzed reactions, expanding the accessible chemical space. acs.orgacs.org
In the realm of drug design, generative AI models can design novel azetidine derivatives with desired properties. nmrwiki.org By learning from large datasets of known molecules and their biological activities, these models can generate new chemical entities that are predicted to have high affinity and selectivity for a specific biological target.
| AI/ML Application | Description | Impact on this compound Research |
| Retrosynthesis Prediction | AI algorithms suggest synthetic pathways by working backward from the target molecule. nih.govacs.orgcsfarmacie.cz | Discovery of novel and more efficient synthetic routes. |
| Reaction Outcome Prediction | ML models predict the yield and selectivity of chemical reactions. jmchemsci.comacs.org | Prioritization of experiments and reduction of resource expenditure. |
| Generative Molecular Design | AI generates novel molecular structures with desired properties. nmrwiki.org | In silico design of potent and selective analogs for targeted applications. |
Development of Advanced Analytical Techniques for Complex Azetidine Derivatives
The increasing complexity of synthesized azetidine derivatives necessitates the development and application of advanced analytical techniques for their thorough characterization.
For chiral compounds like this compound, the development of robust methods for chiral separation is crucial. High-performance liquid chromatography (HPLC) using chiral stationary phases is a powerful technique for separating enantiomers and determining enantiomeric excess. csfarmacie.czrsc.orgnih.gov Future work should focus on developing specific HPLC methods optimized for the separation of stereoisomers of this compound and its analogs.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of complex organic molecules. Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy, will be essential for unambiguously determining the connectivity and relative stereochemistry of the substituents on the azetidine ring. nmrwiki.orgwordpress.com
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. nih.govacs.org Obtaining crystal structures of this compound and its derivatives would provide invaluable information about its conformation, bond lengths, and angles, which can be correlated with its chemical reactivity and biological activity. frontiersin.org
Finally, mass spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), is vital for confirming the molecular weight and elemental composition of newly synthesized compounds. nih.gov Tandem mass spectrometry (MS/MS) can further provide structural information through fragmentation analysis.
| Analytical Technique | Application | Importance for this compound |
| Chiral HPLC | Separation of enantiomers. csfarmacie.czrsc.orgnih.gov | Determination of enantiomeric purity and study of stereospecific bioactivity. |
| Advanced NMR Spectroscopy | Determination of molecular structure and stereochemistry. nmrwiki.orgwordpress.com | Unambiguous confirmation of the synthesized compound's structure. |
| X-ray Crystallography | Determination of three-dimensional molecular structure. frontiersin.orgnih.govacs.org | Precise understanding of molecular geometry and intermolecular interactions. |
| High-Resolution Mass Spectrometry | Accurate mass determination and fragmentation analysis. nih.gov | Confirmation of elemental composition and structural fragments. |
Q & A
Q. What are the established synthetic routes for 1-Benzhydryl-3-propylazetidin-3-ol, and how can reaction conditions be optimized for improved yield?
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm the azetidine ring structure, benzhydryl group, and hydroxyl proton environment. For example, H NMR peaks at δ 7.3–7.1 ppm indicate aromatic protons from the benzhydryl moiety .
- Infrared (IR) Spectroscopy : Absorption bands at ~3400 cm (O-H stretch) and ~1600 cm (C-N stretch) validate functional groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]) and isotopic pattern matching the formula CHNO .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Discrepancies may arise from variations in experimental design, such as:
- Assay conditions : Differences in cell lines, solvent carriers (e.g., DMSO concentration), or incubation times.
- Compound purity : Impurities >5% can skew bioactivity results; rigorous HPLC or GC-MS validation is essential .
- Statistical rigor : Replicate experiments (n ≥ 3) and use of positive/negative controls to validate pharmacological endpoints .
Q. What methodological approaches are recommended for studying the stereochemical reactivity of this compound?
- Chiral chromatography : Use of chiral stationary phases (e.g., amylose derivatives) to separate enantiomers and assess enantiomeric excess (ee) .
- X-ray crystallography : Resolve absolute configuration, as demonstrated in analogous azetidine derivatives .
- Computational modeling : Density Functional Theory (DFT) to predict transition-state energetics and regioselectivity in ring-opening reactions .
Q. How can the environmental stability and degradation pathways of this compound be systematically investigated?
- Accelerated stability studies : Expose the compound to varying pH, temperature, and UV light, followed by LC-MS to identify degradation products.
- Surface adsorption studies : Utilize microspectroscopic imaging (e.g., AFM or ToF-SIMS) to analyze interactions with indoor surfaces, as proposed in molecular-based environmental chemistry research .
Methodological Guidelines
- Synthetic Reproducibility : Document reaction parameters (e.g., stoichiometry, temperature) in detail, referencing patent protocols (e.g., US2013/85127 A1) for scalability .
- Data Validation : Cross-reference spectral data with PubChem or EPA DSSTox entries to ensure consistency with published standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
